molecular formula C10H12N4O B157650 5-[(4-ethoxyphenyl)methyl]-2H-tetrazole CAS No. 132372-78-2

5-[(4-ethoxyphenyl)methyl]-2H-tetrazole

Cat. No. B157650
CAS RN: 132372-78-2
M. Wt: 204.23 g/mol
InChI Key: AICRKWNKCUGGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-ethoxyphenyl)methyl]-2H-tetrazole, commonly known as EMPT, is a tetrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound possesses a unique chemical structure that makes it an attractive candidate for drug development.

Mechanism of Action

EMPT exerts its pharmacological effects through the modulation of various molecular targets. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. EMPT also activates gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability. Additionally, EMPT has been shown to inhibit the proliferation of cancer cells through the induction of apoptosis.
Biochemical and Physiological Effects:
EMPT has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and protect against neuronal damage. EMPT has also been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

EMPT possesses several advantages for use in laboratory experiments. It is readily available and easy to synthesize. EMPT also possesses a unique chemical structure that makes it an attractive candidate for drug development. However, EMPT also possesses some limitations. Its solubility in water is low, which can make it difficult to use in certain experiments. Additionally, its potential toxicity and side effects must be carefully evaluated before use in vivo.

Future Directions

There are several potential future directions for research on EMPT. One area of interest is the development of EMPT analogs with improved pharmacological properties. Another area of interest is the investigation of EMPT as a potential treatment for neurological disorders such as epilepsy and Alzheimer's disease. Additionally, EMPT could be investigated for its potential as an anti-inflammatory and analgesic agent in the treatment of chronic pain.

Synthesis Methods

EMPT can be synthesized through a multistep process involving the reaction of 4-ethoxybenzyl chloride with sodium azide, followed by reduction with lithium aluminum hydride and subsequent reaction with nitrous acid. The final product is obtained after purification through recrystallization.

Scientific Research Applications

EMPT has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anticonvulsant, and neuroprotective properties. EMPT has also been investigated for its potential as an anti-inflammatory and analgesic agent.

properties

CAS RN

132372-78-2

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

5-[(4-ethoxyphenyl)methyl]-2H-tetrazole

InChI

InChI=1S/C10H12N4O/c1-2-15-9-5-3-8(4-6-9)7-10-11-13-14-12-10/h3-6H,2,7H2,1H3,(H,11,12,13,14)

InChI Key

AICRKWNKCUGGOF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CC2=NNN=N2

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NNN=N2

synonyms

1H-Tetrazole,5-[(4-ethoxyphenyl)methyl]-(9CI)

Origin of Product

United States

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